5-(2-Azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
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Overview
Description
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is a compound of significant interest in the field of biomedical research. It is a derivative of glucose, modified to include an azido group at the sixth position and an isopropylidene group protecting the 1,2-hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose typically begins with D-glucose as the starting material. The primary hydroxyl group of D-glucose is selectively tosylated, followed by nucleophilic displacement with sodium azide to introduce the azido group. The isopropylidene group is then introduced to protect the 1,2-hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic steps as in laboratory synthesis, scaled up for industrial applications. The use of protecting groups and selective functionalization are key strategies in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide:
Tosyl Chloride: Used for the selective tosylation of the primary hydroxyl group.
Isopropylidene: Used for protecting the 1,2-hydroxyl groups.
Major Products Formed
Triazoles: Formed through click chemistry reactions involving the azido group.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose has several scientific research applications:
Biomedical Research: It is used in the synthesis of antiviral agents and other biologically active molecules.
Drug Delivery: The azido group facilitates labeling and conjugation with diverse molecules, enabling the development of advanced drug delivery platforms.
Chemical Biology: It is employed in click chemistry for the synthesis of complex molecules and bioconjugates.
Mechanism of Action
The mechanism of action of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose primarily involves its azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is leveraged in drug delivery and bioconjugation, where the compound can be used to label and conjugate with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another derivative of glucose with isopropylidene protecting groups.
6-Azido-6-deoxy-1,23,4-di-O-isopropylidene-α-D-galactopyranose: A similar compound with azido and isopropylidene groups.
Uniqueness
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is unique due to its specific combination of an azido group and an isopropylidene protecting group. This combination allows for selective functionalization and protection of the molecule, making it highly versatile for various chemical and biological applications .
Properties
Molecular Formula |
C9H15N3O5 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3 |
InChI Key |
MAJOJEYOMRHMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Origin of Product |
United States |
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